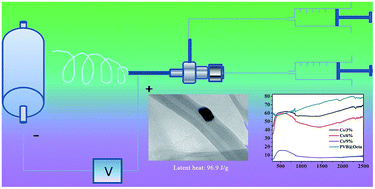Development of core–sheath structured smart nanofibers by coaxial electrospinning for thermo-regulated textiles
RSC Advances Pub Date: 2019-07-15 DOI: 10.1039/C9RA03795K
Abstract
It is of great significance to develop phase change materials (PCMs) with high performance. The reported PCMs usually possess serious defects like low heat capacity and poor thermal stability. Here, core–sheath structured nanofibers with polyvinyl butyral (PVB) as the sheath and octadecane as the core were fabricated by melt coaxial electrospinning. Pure octadecane without any solvents was used as the core solution, thus, the optimal sample possessed very high latent heat up to 118 J g−1. We studied the influence of core feed rate and PVB solution concentration on the encapsulation rate, and the highest encapsulation rate was found when the PVB concentration was 10% and core feed rate was 0.08 mL h−1. And hexagonal cesium tungsten bronze (CsxWO3, a near infrared absorber) was introduced into the optimal sample partly to improve its conversion efficiency of solar to thermal energy, and partly absorb uncomfortable infrared light; the composite phase change material also possessed high latent heat up to 96.9 J g−1. In addition, 100 thermal cycle test proved that with a minor latent heat decrease, the prepared core–sheath structured smart nanofibers had good thermal stability, which overcomes the leakage problem of pure octadecane. Additionally, the 9 wt% CsxWO3-loaded sample had an increase in tensile strength and elongation compared with the sample without CsxWO3, indicating the good compatibility between CsxWO3 and PVB.


Recommended Literature
- [1] Single microgel degradation governed by heterogeneous nanostructures†
- [2] Solvent-controlled synthesis of three-dimensional TiO2 nanostructuresvia a one-step solvothermal route
- [3] Kinetics and mechanism of benzylamine additions to ethyl α-acetyl-β-phenylacrylates in acetonitrile
- [4] The scope and limitations of infra-red measurements in chemistry
- [5] On-line preconcentration and determination of mercury by flow injection inductively coupled plasma atomic emission spectrometry
- [6] Inside back cover
- [7] Agarose–guar gum assisted synthesis of processable polyaniline composite: morphology and electro-responsive characteristics†
- [8] Rationally designed Tröger's base decorated bis-carbazoles as twisted solid-state emitting materials and dead bacterial cell imaging†
- [9] Syntheses of lactosyl ceramide analogues carrying novel bifunctional BODIPY dyes directed towards the differential analysis of multiplexed glycosphingolipids by MS/MS using iTRAQ†
- [10] Continuous flow photoassisted CO2 methanation†

Journal Name:RSC Advances
Research Products
-
CAS no.: 119584-73-5
-
CAS no.: 1493-23-8
-
CAS no.: 124387-19-5
-
CAS no.: 121080-96-4









